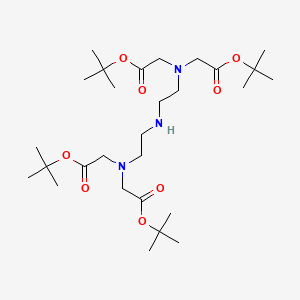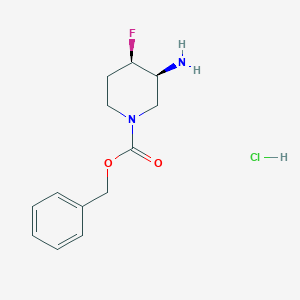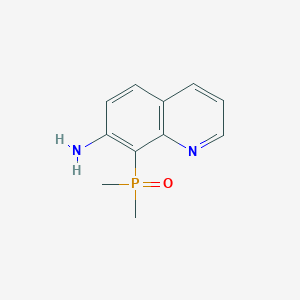
(7-Aminoquinolin-8-yl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is a compound that combines the structural features of 8-aminoquinoline and dimethylphosphine oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminoquinolin-8-yl)dimethylphosphine oxide typically involves the reaction of 8-aminoquinoline with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotization methods. The process is optimized for high yield and purity, ensuring that the compound is suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Aminoquinolin-8-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(7-Aminoquinolin-8-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of (7-Aminoquinolin-8-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in electron transfer processes, affecting the redox state of the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphosphine oxide: A related compound with similar phosphine oxide functionality.
8-Aminoquinoline: Shares the quinoline structure but lacks the phosphine oxide group.
(Diazomethyl)dimethylphosphine oxide: Another phosphine oxide derivative with different reactivity.
Uniqueness
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is unique due to its combination of 8-aminoquinoline and dimethylphosphine oxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Formule moléculaire |
C11H13N2OP |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
8-dimethylphosphorylquinolin-7-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,12H2,1-2H3 |
Clé InChI |
YKXQYJDEHUVRSX-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=C(C=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


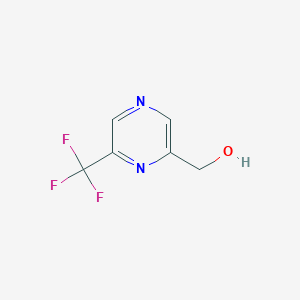
![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
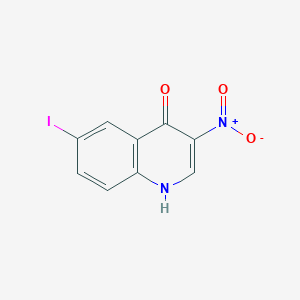
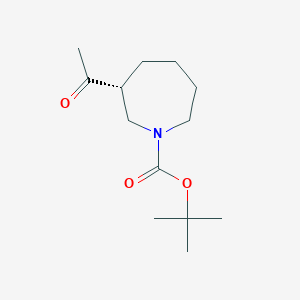
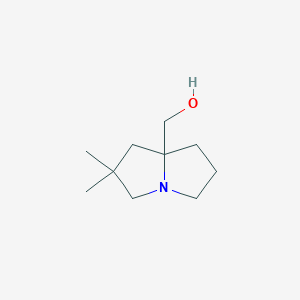
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
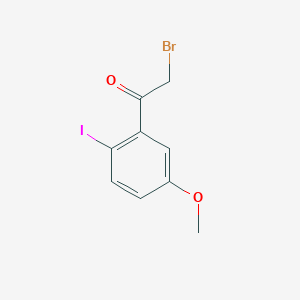
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
